Acetophenone semicarbazone

Catalog No.
S12362672
CAS No.
17539-54-7
M.F
C9H11N3O
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone semicarbazone

CAS Number

17539-54-7

Product Name

Acetophenone semicarbazone

IUPAC Name

[(Z)-1-phenylethylideneamino]urea

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-

InChI Key

CPXYGYOMIMOSCX-XFFZJAGNSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=CC=C1

Acetophenone semicarbazone is a chemical compound formed from the reaction of acetophenone and semicarbazide. Its molecular formula is C9H11N3OC_9H_{11}N_3O and it is classified as a semicarbazone, which is characterized by the presence of a carbon-nitrogen double bond (C=N) derived from the condensation reaction between a carbonyl compound and semicarbazide. The structure consists of a phenyl group attached to a carbonyl group, which is subsequently linked to the semicarbazone moiety.

, including:

  • Condensation Reaction: The primary reaction involves the condensation of acetophenone with semicarbazide, resulting in the formation of acetophenone semicarbazone and the release of water as a by-product:
    Acetophenone+SemicarbazideAcetophenone Semicarbazone+H2O\text{Acetophenone}+\text{Semicarbazide}\rightarrow \text{Acetophenone Semicarbazone}+\text{H}_2\text{O}
  • Oxidation: Acetophenone semicarbazone can undergo oxidation reactions, leading to various derivatives depending on the oxidizing agent used.
  • Electrophilic Substitution: The compound can also react with electrophiles due to the presence of electron-rich aromatic rings, allowing for substitution reactions .

Acetophenone semicarbazone exhibits notable biological activities, particularly antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activity against various pathogens. For instance, certain derivatives of acetophenone semicarbazone have been reported to demonstrate moderate activity against Candida albicans and other bacterial strains . This makes it a compound of interest in medicinal chemistry for potential therapeutic applications.

The synthesis of acetophenone semicarbazone typically involves the following steps:

  • Reagents: The primary reagents are acetophenone and semicarbazide.
  • Reaction Conditions: The reaction is commonly carried out in an alcoholic solvent, such as ethanol, often with an acid catalyst (e.g., glacial acetic acid) to facilitate the condensation process.
  • Procedure:
    • Mix equimolar amounts of acetophenone and semicarbazide in ethanol.
    • Heat the mixture under reflux for a specified period (usually about one hour).
    • Upon cooling, the product precipitates out, which can be filtered and recrystallized for purification .

Acetophenone semicarbazone has several applications, primarily in:

  • Pharmaceuticals: Due to its antimicrobial properties, it is explored for use in developing new antimicrobial agents.
  • Organic Synthesis: It serves as an intermediate in various organic synthesis pathways, particularly in creating more complex molecules.
  • Material Science: The compound has been studied for its potential in forming non-linear optical crystals, which are useful in photonics .

Research into the interaction studies of acetophenone semicarbazone has highlighted its ability to form complexes with metal ions and other substrates. These interactions can influence its biological activity and stability. For instance, studies have shown that complexes formed between metal ions and acetophenone semicarbazones can exhibit enhanced antibacterial properties compared to their uncoordinated forms .

Several compounds are structurally or functionally similar to acetophenone semicarbazone. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzaldehyde SemicarbazoneAromatic SemicarbazoneDerived from benzaldehyde; used in similar applications as an antimicrobial agent.
4-Acetylphenyl SemicarbazoneSubstituted SemicarbazoneContains an additional methyl group on the phenyl ring; shows varied biological activities.
2-Hydroxyacetophenone SemicarbazoneHydroxy-substitutedExhibits enhanced solubility; potential use in pharmaceuticals due to its reactivity.
Acetylacetone SemicarbazoneDiketonic SemicarbazoneContains two carbonyl groups; used in coordination chemistry.

Acetophenone semicarbazone stands out due to its specific structural features and its balance between hydrophobicity and reactivity, making it particularly suitable for applications in medicinal chemistry compared to other similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.090211983 g/mol

Monoisotopic Mass

177.090211983 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types